![molecular formula C12H11NO3 B3835573 N-(4-methoxyphenyl)-2-furamide CAS No. 1982-65-6](/img/structure/B3835573.png)
N-(4-methoxyphenyl)-2-furamide
Overview
Description
N-(4-methoxyphenyl)-2-furamide, also known as 4-MFA, is a synthetic compound that belongs to the class of furan derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
N-(4-methoxyphenyl)-2-furamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, it has been used as a research tool to study the effects of furan derivatives on different biological systems. In neuroscience, it has been studied for its potential use as a neuroprotective agent and as a tool for studying the role of certain receptors in the brain.
Mechanism of Action
The exact mechanism of action of N-(4-methoxyphenyl)-2-furamide is not fully understood. However, it has been reported to act as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation. Activation of PPARγ has been linked to several beneficial effects, including anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of N-(4-methoxyphenyl)-2-furamide. It has been reported to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In vitro studies have shown that N-(4-methoxyphenyl)-2-furamide can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, N-(4-methoxyphenyl)-2-furamide has been shown to protect against neurotoxicity induced by certain chemicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-methoxyphenyl)-2-furamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(4-methoxyphenyl)-2-furamide is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-2-furamide. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. Further studies are needed to investigate its efficacy and safety in vivo. Another area of interest is its mechanism of action. More research is needed to fully understand how it interacts with PPARγ and other biological systems. Additionally, studies on the structure-activity relationship of N-(4-methoxyphenyl)-2-furamide and related compounds could lead to the development of more potent and selective agonists of PPARγ.
properties
IUPAC Name |
N-(4-methoxyphenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-10-6-4-9(5-7-10)13-12(14)11-3-2-8-16-11/h2-8H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPQOHAPCRWHRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941650 | |
Record name | N-(4-Methoxyphenyl)furan-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)furan-2-carboxamide | |
CAS RN |
1982-65-6 | |
Record name | NSC191528 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methoxyphenyl)furan-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-METHOXY-2-FURANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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